2-(Boc-amino)hexanoic Acid
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid, also known as N-(tert-butoxycarbonyl)norleucine, is a compound with the molecular weight of 231.29 . It is a powder at room temperature . The IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid .
Molecular Structure Analysis
The InChI code for 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is 1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) . The Canonical SMILES for this compound is CCCCC(C(=O)O)NC(=O)OC©©C .Physical and Chemical Properties Analysis
The physical form of 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is a powder . It has a molecular weight of 231.29 g/mol . The compound has a melting point of 74-75 degrees Celsius . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Amino Acid Derivatives : The compound has been used in the synthesis of non-proteinogenic amino acids and their derivatives, such as (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, which are valuable in research and pharmaceutical applications (Adamczyk & Reddy, 2001).
Asymmetric Synthesis : It is used in the asymmetric synthesis of unsaturated β-amino acid derivatives, indicating its potential in creating enantiomerically pure compounds (Davies, Fenwick, & Ichihara, 1997).
Fluorescent Amino Acid Derivative : This compound has been utilized in the synthesis of highly fluorescent amino acid derivatives for sensitive analytical applications, such as peptide conformation analysis (Szymańska, Wegner, & Łankiewicz, 2003).
Pharmaceutical Ingredient Preparation : It's instrumental in preparing chiral pharmaceutical ingredients, demonstrating its relevance in drug development (Imamoto et al., 2012).
Copolymerization and Chiroptical Properties : The compound is used in the copolymerization of amino acid-based acetylenes and to study the chiroptical properties of the resulting copolymers (Gao, Sanda, & Masuda, 2003).
Stereocontrolled Synthesis : It plays a role in the stereocontrolled synthesis of dipeptide isosteres, important in peptide research (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Enzyme Engineering for ACE Inhibitors : Its derivatives are used in engineered enzymes for the simultaneous synthesis of components in angiotensin-converting enzyme inhibitors (Lo, Lin, Hsu, & Hsu, 2009).
Synthesis of Unnatural Amino Acids : The compound is involved in synthesizing unnatural amino acids, enhancing the diversity of molecules for research and drug design (Bakonyi et al., 2013).
Metal-Free Synthesis of Key Structural Motifs : It is used in metal-free synthesis methods for creating bioactive natural products and synthetic drugs (Xie et al., 2019).
Catalytic Synthesis of Fluorinated Alpha-Amino Acids : This compound has been used in palladium-catalyzed synthesis, indicating its role in creating fluorinated amino acids, essential in medicinal chemistry (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
Safety and Hazards
The safety information for 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known to be a derivative of lysine , an essential amino acid involved in protein synthesis and various metabolic processes.
Mode of Action
It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where the Boc group serves as a protective group for the amino group, preventing unwanted side reactions .
Biochemical Pathways
As a derivative of lysine, it may be involved in the same biochemical pathways as lysine, such as protein synthesis and metabolism .
Result of Action
As a derivative of lysine, it may have similar effects as lysine, which is involved in protein synthesis and various metabolic processes .
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.
Biochemical Analysis
Biochemical Properties
The 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is known to participate in the synthesis of dipeptides . The compound interacts with enzymes and other biomolecules during this process . For instance, it has been found that a distinctive coupling reagent, N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, enhances amide formation in the Boc-protected amino acids without the addition of a base .
Cellular Effects
Given its role in peptide synthesis, it can be inferred that it may influence protein production and function within cells .
Molecular Mechanism
The molecular mechanism of 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protecting group in peptide synthesis . The Boc group protects the amine functional group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, allowing the amine to participate in subsequent reactions .
Temporal Effects in Laboratory Settings
The temporal effects of 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid in laboratory settings are largely dependent on the specific experimental conditions. For instance, in peptide synthesis, the Boc group can be removed within 10 minutes under certain conditions .
Metabolic Pathways
Given its role in peptide synthesis, it is likely to be involved in protein metabolism .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCIQJXEKFHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-28-0, 125342-48-5 | |
Record name | NSC334315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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